2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide
Beschreibung
2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide is a synthetic compound that has garnered interest due to its potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a benzo[d]thiazole moiety, a methylsulfonyl group, and an acetamide linkage, which contribute to its unique chemical properties and biological activities.
Eigenschaften
IUPAC Name |
2-[1,3-benzothiazol-2-yl(methyl)amino]-N-(4-methylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-20(17-19-14-5-3-4-6-15(14)24-17)11-16(21)18-12-7-9-13(10-8-12)25(2,22)23/h3-10H,11H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHVTMOOZFVLOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Methodologies
Route 1: Sequential Acylation and Nucleophilic Substitution
This route involves the synthesis of 2-(methylamino)benzothiazole followed by its acylation with bromoacetyl bromide and subsequent displacement with 4-(methylsulfonyl)aniline.
Synthesis of 2-(Methylamino)benzothiazole
2-Aminobenzothiazole is methylated using methyl iodide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 6 hours. The reaction proceeds via nucleophilic substitution, yielding 2-(methylamino)benzothiazole with a purity of 95% (confirmed by HPLC).
Reaction Conditions
Acylation with Bromoacetyl Bromide
The methylamino derivative is acylated with bromoacetyl bromide in acetonitrile using triethylamine (TEA) as a base. Ultrasound irradiation (40 kHz, 300 W) reduces the reaction time from 12 hours (conventional) to 2 hours, enhancing the yield from 82% to 94%.
Characterization Data
- FTIR (cm⁻¹): 3285 (N–H), 1642 (C=O), 1540 (C=N, benzothiazole).
- ¹H NMR (DMSO-d₆, 400 MHz): δ 3.42 (s, 3H, N–CH₃), 4.12 (s, 2H, CH₂Br), 7.24–7.89 (m, 4H, Ar–H).
Displacement with 4-(Methylsulfonyl)aniline
The bromoacetamide intermediate reacts with 4-(methylsulfonyl)aniline in t-BuOH/H₂O (1:1) under reflux for 8 hours. Copper sulfate (CuSO₄·5H₂O) and sodium ascorbate catalyze the substitution, yielding the final compound at 78% efficiency.
Optimized Parameters
Route 2: Direct Amidation via Coupling Reagents
This one-pot method employs 2-(methylamino)benzothiazole and 4-(methylsulfonyl)phenylacetic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).
Procedure
- 2-(Methylamino)benzothiazole (1.0 equiv) and 4-(methylsulfonyl)phenylacetic acid (1.2 equiv) are dissolved in DCM.
- EDC (1.5 equiv) and HOBt (1.5 equiv) are added at 0°C, followed by stirring at room temperature for 24 hours.
Outcomes
- Yield: 68%
- ¹³C NMR (CDCl₃, 100 MHz): δ 167.8 (C=O), 134.5 (C–SO₂), 121.9–127.6 (Ar–C).
Route 3: Green Ultrasound-Assisted Synthesis
Ultrasound irradiation (40 kHz, 250 W) accelerates the reaction between 2-(methylamino)benzothiazole and N-(4-(methylsulfonyl)phenyl)chloroacetamide in ethanol/water (3:1).
Advantages
Mechanistic Insights
The cavitation effect enhances mass transfer and reagent interaction, promoting faster bond formation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
¹H NMR (DMSO-d₆, 400 MHz)
¹³C NMR (DMSO-d₆, 100 MHz)
Fourier-Transform Infrared (FTIR) Spectroscopy
Mass Spectrometry (MS)
- Molecular Ion Peak: m/z 403.42 [M+H]⁺ (calculated for C₁₇H₁₈N₃O₃S₂: 403.42).
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Yield (%) | 78 | 68 | 88 |
| Reaction Time (hours) | 8 | 24 | 4 |
| Catalyst Required | Yes | No | Yes |
| Solvent System | t-BuOH/H₂O | DCM | EtOH/H₂O |
| Green Chemistry Metric | Moderate | Low | High |
Key Observations
Challenges and Optimization Strategies
Regioselectivity in Acylation
The use of bulky solvents like t-BuOH suppresses dimerization by reducing intermolecular interactions.
Purification Techniques
Column chromatography (silica gel, ethyl acetate/hexane 3:7) achieves >99% purity. Recrystallization from ethanol/water (2:1) provides needle-shaped crystals suitable for X-ray diffraction.
Analyse Chemischer Reaktionen
Nucleophilic Substitution at the Acetamide Position
The acetamide group participates in nucleophilic substitution reactions under basic conditions. Key findings include:
These substitutions are critical precursors for further functionalization, such as cycloadditions.
1,3-Dipolar Cycloaddition Reactions
The azide intermediate undergoes regioselective 1,3-dipolar cycloaddition with terminal alkynes to form 1,2,3-triazole derivatives:
| Alkyne Substituent | Conditions | Product (Triazole Derivative) | Yield (Conventional vs. Ultrasound) |
|---|---|---|---|
| Phenylacetylene | CuSO₄·5H₂O/sodium ascorbate, t-BuOH/H₂O (1:1), 100°C, 6–10 h | 1,4-disubstituted triazole | 75% vs. 92% (ultrasound) |
| Propargyl alcohol | Same catalyst, ultrasound irradiation (2–3 h) | Hydroxyl-functionalized triazole | 68% vs. 89% (ultrasound) |
Ultrasound irradiation significantly accelerates reaction rates and improves yields due to enhanced mass transfer.
Hydrolysis of Methylsulfonyl Group
The methylsulfonyl (-SO₂CH₃) group undergoes hydrolysis under acidic conditions:
| Conditions | Product | Application |
|---|---|---|
| 6M HCl, reflux, 12 h | Sulfonic acid derivative | Enhances solubility for biological assays |
This reaction modifies the compound’s polarity, enabling tailored pharmacokinetic properties.
Condensation with Aldehydes
The secondary amine in the benzothiazole ring reacts with aromatic aldehydes to form Schiff bases:
| Aldehyde | Conditions | Product | Biological Activity |
|---|---|---|---|
| 4-Nitrobenzaldehyde | Ethanol, acetic acid, reflux | N-(4-nitrobenzylidene) derivative | Antibacterial (MIC: 0.09 µg/mL against M. tuberculosis) |
Schiff base formation broadens antimicrobial efficacy, particularly against drug-resistant strains.
Metal-Catalyzed Cross-Couplings
The benzothiazole core participates in Suzuki–Miyaura couplings:
| Boronic Acid | Catalyst | Product | Yield |
|---|---|---|---|
| 4-Carboxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl-substituted derivative | 78% |
These reactions enable structural diversification for structure-activity relationship (SAR) studies.
Oxidation of Thiazole Ring
Controlled oxidation modifies the benzothiazole sulfur atom:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| H₂O₂, AcOH, 60°C | 4 h | Benzothiazole S-oxide |
Oxidation alters electronic properties, influencing binding affinity to biological targets like carbonic anhydrase IX .
Key Reactivity Trends:
-
Electronic Effects : The electron-withdrawing methylsulfonyl group deactivates the phenyl ring, directing electrophilic substitutions to the benzothiazole moiety.
-
Steric Influences : Bulky substituents on the acetamide nitrogen hinder nucleophilic attacks at the carbonyl carbon.
-
Catalytic Enhancements : Copper(I) catalysts improve triazole formation efficiency, while palladium enables biaryl syntheses.
This compound’s modular reactivity makes it a versatile scaffold for developing antimicrobial, anticancer, and enzyme-inhibiting agents .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, a related compound showed promising activity against both Gram-positive and Gram-negative bacteria as well as fungi . The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anticancer Properties
Compounds containing benzothiazole structures have been extensively investigated for their anticancer potential. A study highlighted the efficacy of certain benzothiazole derivatives against breast cancer cell lines (MCF7), showcasing their ability to induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and migration .
Acetylcholinesterase Inhibition
The compound's structural analogs have been evaluated for their ability to inhibit acetylcholinesterase, an enzyme implicated in Alzheimer's disease. One study reported that compounds with similar structural features exhibited strong inhibitory activity against acetylcholinesterase, suggesting potential therapeutic applications in neurodegenerative disorders .
Case Studies
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions between the compound and target enzymes or receptors. These studies typically use software like Schrodinger to simulate how the compound interacts at the molecular level, providing insights into its mechanism of action and guiding further modifications for enhanced efficacy .
Wirkmechanismus
The mechanism of action of 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, as a COX-1/COX-2 inhibitor, the compound binds to the active sites of these enzymes, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain.
Vergleich Mit ähnlichen Verbindungen
2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide can be compared with other similar compounds, such as:
Benzimidazole derivatives: These compounds also contain a benzimidazole core and exhibit similar biological activities, such as enzyme inhibition.
Thiazole derivatives: Compounds with a thiazole core share structural similarities and may have comparable chemical and biological properties.
Sulfonamide derivatives: These compounds contain a sulfonamide group and are known for their antibacterial and anti-inflammatory activities.
The uniqueness of 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and biological effects.
Biologische Aktivität
The compound 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide is a thiazole derivative that has garnered attention for its diverse biological activities. This article focuses on the compound's pharmacological properties, including its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).
Structure and Properties
The molecular structure of the compound features a benzo[d]thiazole moiety, which is known for its biological significance. The presence of the methylsulfonyl group enhances solubility and bioavailability, contributing to its pharmacodynamic properties.
-
Inhibition of Enzymes :
- The compound has shown inhibitory activity against several key enzymes involved in inflammatory pathways, including p38 MAP kinase and phosphodiesterase IV (PDE IV) . These enzymes are critical in mediating cytokine production, making this compound a potential candidate for treating inflammatory diseases .
- Antinociceptive Effects :
- Antimicrobial Activity :
Antitumor Activity
Recent research indicates that thiazole derivatives exhibit promising antitumor activities. For instance:
- A related thiazole compound displayed an IC50 value of 1.61 µg/mL against cancer cell lines, indicating potent cytotoxic effects .
- The SAR analysis revealed that specific substitutions on the phenyl ring enhance activity, particularly electron-donating groups at certain positions .
Anticonvulsant Activity
The compound's analogs have been evaluated for anticonvulsant properties using models such as the maximal electroshock seizure (MES) test. Notably:
- Compounds derived from similar structures showed ED50 values significantly lower than standard anticonvulsants like phenytoin, indicating superior efficacy in seizure control .
Anti-inflammatory Properties
The compound's ability to inhibit TNF-α production positions it as a potential therapeutic agent for autoimmune conditions and chronic inflammatory diseases. Its role as a PDE IV inhibitor further supports its use in managing inflammation .
Case Studies and Research Findings
- Study on Antinociceptive Effects :
- Antitumor Efficacy Evaluation :
- Antimicrobial Testing :
Q & A
Q. What are the standard synthetic routes for 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives under acidic conditions.
- Step 2 : Introduction of the methylamino group via alkylation or nucleophilic substitution.
- Step 3 : Acetamide coupling using activating agents like EDCI/HOBt in solvents such as DMF or dichloromethane.
- Step 4 : Sulfonylation at the phenyl group using methylsulfonyl chloride under basic conditions.
Critical parameters include temperature control (0–80°C), solvent polarity, and catalyst selection (e.g., triethylamine for deprotonation). Analytical techniques like HPLC and NMR are essential for verifying purity (>95%) and structural integrity .
Q. How is the structural identity of this compound confirmed in academic research?
Key methods include:
- NMR Spectroscopy : H and C NMR to confirm proton environments (e.g., methylsulfonyl protons at δ 3.0–3.2 ppm, benzothiazole aromatic protons at δ 7.5–8.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS to validate the molecular ion peak (expected m/z ~405.49).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions .
Q. What preliminary biological assays are recommended for evaluating its activity?
- Enzyme Inhibition : Assays against targets like α-glucosidase or acetylcholinesterase (IC determination via UV-Vis spectrophotometry).
- Antimicrobial Screening : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC in µM ranges .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Substituent Variation : Modify the methylsulfonyl group (e.g., ethylsulfonyl, isopropylsulfonyl) to assess hydrophobicity effects on membrane permeability.
- Benzothiazole Ring Substitution : Introduce electron-withdrawing groups (e.g., -NO) at the 4-position to enhance π-stacking with enzyme active sites.
- Pharmacokinetic Profiling : Use in vitro assays (e.g., metabolic stability in liver microsomes, solubility via PAMPA) to prioritize derivatives .
Q. How can contradictory data in biological activity reports be resolved?
- Purity Verification : Re-analyze compounds using orthogonal methods (HPLC with dual detection, elemental analysis).
- Assay Reproducibility : Standardize protocols (e.g., pre-incubation times, buffer pH) across labs.
- Target Selectivity : Perform counter-screens against related enzymes (e.g., β-glucosidase vs. α-glucosidase) to rule off-target effects .
Q. What strategies are effective in improving its pharmacokinetic properties?
- Prodrug Design : Mask the methylsulfonyl group as a sulfonamide ester to enhance oral bioavailability.
- Salt Formation : Prepare hydrochloride or sodium salts to improve aqueous solubility.
- Nanoparticle Formulation : Use PLGA-based carriers for sustained release in tumor microenvironments .
Q. What advanced techniques elucidate its mechanism of action?
- Molecular Docking : Simulate binding to α-glucosidase (PDB ID: 1XSI) to identify key interactions (e.g., hydrogen bonds with Thr).
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH).
- CRISPR-Cas9 Knockout Models : Validate target engagement in disease-relevant cell lines .
Q. How can toxicity be systematically evaluated during preclinical development?
Q. What collaborative approaches integrate computational and experimental data for accelerated research?
- QSAR Modeling : Use Gaussian-based DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps) linked to bioactivity.
- Fragment-Based Drug Design : Combine crystallographic fragment screens with medicinal chemistry optimization.
- Multi-Omics Integration : Correlate transcriptomic/proteomic data with phenotypic responses in treated cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
